molecular formula C8H6F5NO2 B2821492 [5-(pentafluoroethoxy)pyridin-2-yl]methanol CAS No. 2305253-74-9

[5-(pentafluoroethoxy)pyridin-2-yl]methanol

Cat. No.: B2821492
CAS No.: 2305253-74-9
M. Wt: 243.133
InChI Key: XNIIIAHNXPALGO-UHFFFAOYSA-N
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Description

[5-(pentafluoroethoxy)pyridin-2-yl]methanol is a chemical compound with the molecular formula C8H6F5NO2 and a molecular weight of 243.13 g/mol It is characterized by the presence of a pyridine ring substituted with a pentafluoroethoxy group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(pentafluoroethoxy)pyridin-2-yl]methanol typically involves the reaction of a pyridine derivative with a pentafluoroethoxy reagent under controlled conditions. One common method involves the use of pentafluoroethanol and a suitable pyridine precursor in the presence of a base to facilitate the substitution reaction . The reaction is usually carried out at low temperatures to ensure the stability of the pentafluoroethoxy group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[5-(pentafluoroethoxy)pyridin-2-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The pentafluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield pyridine-2-carboxylic acid derivatives, while reduction can produce pyridine-2-ylmethanol derivatives with different substituents.

Scientific Research Applications

[5-(pentafluoroethoxy)pyridin-2-yl]methanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of [5-(pentafluoroethoxy)pyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways The pentafluoroethoxy group imparts unique electronic properties to the compound, influencing its reactivity and binding affinity The methanol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity

Comparison with Similar Compounds

Similar Compounds

    [5-(trifluoromethoxy)pyridin-2-yl]methanol: Similar structure but with a trifluoromethoxy group instead of a pentafluoroethoxy group.

    [5-(difluoromethoxy)pyridin-2-yl]methanol: Contains a difluoromethoxy group, leading to different chemical properties.

    [5-(fluoromethoxy)pyridin-2-yl]methanol: Features a fluoromethoxy group, which affects its reactivity and applications.

Uniqueness

The presence of the pentafluoroethoxy group in [5-(pentafluoroethoxy)pyridin-2-yl]methanol makes it unique compared to its analogs This group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies

Properties

IUPAC Name

[5-(1,1,2,2,2-pentafluoroethoxy)pyridin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO2/c9-7(10,11)8(12,13)16-6-2-1-5(4-15)14-3-6/h1-3,15H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIIIAHNXPALGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(C(F)(F)F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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